molecular formula C7H12N2O2 B1463586 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol CAS No. 1238621-93-6

2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol

Cat. No. B1463586
M. Wt: 156.18 g/mol
InChI Key: HAMPMHTUXQNKOS-UHFFFAOYSA-N
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Description

“2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol” is a chemical compound with the CAS Number: 1238621-93-6 . It has a molecular weight of 156.18 and its molecular formula is C7H12N2O2 .


Molecular Structure Analysis

The InChI code for “2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol” is 1S/C7H12N2O2/c10-5-7-11-6-4-9-3-1-2-8-9/h1-3,10H,4-7H2 .

Scientific Research Applications

Coordination Chemistry and Luminescence

A novel multidentate ligand, structurally related to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, has been synthesized, leading to the creation of zinc(II) and europium(III) complexes. These complexes display unique coordination geometries and exhibit distinct photoluminescence properties. For instance, the zinc complex shows ligand-centered fluorescence, while the europium complex demonstrates ligand-to-metal energy transfer, highlighting potential applications in materials science and luminescence studies (Lam et al., 2000).

Synthetic Organic Chemistry

The reaction of 1H-pyrazole with 1,1,2,2-tetrabromoethane in a superbasic medium has led to the synthesis of various pyrazolyl- and bromo-substituted ethenes. This research has implications for the development of new polydentate ligands for metal coordination, offering insights into synthetic pathways that might be relevant for compounds including 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol (Potapov et al., 2011).

Crystal Structure Analysis

Research on pyrazoline derivatives, including those structurally similar to 2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol, has been conducted to understand their crystal structure and intermolecular interactions. For example, the structural analysis of a pyrazoline compound provided insights into its crystalline packing and potential for material design through weak interactions, such as C-H···π interactions (Delgado et al., 2020).

Drug Development and Antimicrobial Studies

While excluding specific information on drug use, dosage, and side effects, it's noteworthy that related compounds have been investigated for their antimicrobial activities. For example, new derivatives have been synthesized and evaluated for their potential as antibacterial agents, highlighting the broader applicability of pyrazolyl-ethanols in medicinal chemistry and drug development (Asif et al., 2021).

Safety And Hazards

The safety and hazards associated with “2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol” are not specified in the available resources .

properties

IUPAC Name

2-(2-pyrazol-1-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-5-7-11-6-4-9-3-1-2-8-9/h1-3,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMPMHTUXQNKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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